Gamma-Glu-Leu is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine . It has a role as a human metabolite and is functionally related to a glutamic acid and a leucine . It is a natural product found in Drosophila melanogaster, Phaseolus vulgaris, and other organisms .
The optimum conditions for a biocatalytic synthesis of γ-Glu-Leu were determined to be 200 mM glutamine, 200 mM leucine, 50 mM Tris-HCl buffer (pH 9.0), and Bl GGT at a working concentration of 2.0 U/mL . Upon a 5-h incubation of the reaction mixture at 50°C, the product yield could reach approximately 52% .
The molecular formula of gamma-Glu-leu is C11H20N2O5 . The IUPAC name is (2 S )-2- [ [ (4 S )-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid . The molecular weight is 260.29 g/mol .
Wild-type yeast cells were shown to produce this peptide during cultivation in minimal synthetic medium . Two different biosynthetic pathways for this peptide were identified . The first pathway consisted of two steps. In the first step, γ-Glu-Val (γ-EV) was produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from GSH to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex . In the next step, γ-EV was combined with glycine by the glutathione synthetase (GS) Gsh2p .
Gamma-Glu-Leu is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine . It has a role as a human metabolite and is functionally related to a glutamic acid and a leucine .
Gamma-glutamyl-leucine, a dipeptide formed from the amino acids glutamic acid and leucine, is part of the gamma-glutamyl peptide family. These compounds are notable for their roles in various biological processes and their potential applications in food science and nutrition. Gamma-glutamyl-leucine is particularly recognized for its involvement in taste enhancement and metabolic regulation.
Gamma-glutamyl-leucine can be derived from natural sources such as fermented foods, where it is produced through enzymatic processes involving gamma-glutamyltransferase. It has been identified in various fermented products, including soy sauce and cheese, due to the activity of specific microorganisms during fermentation .
Gamma-glutamyl-leucine belongs to the class of gamma-glutamyl peptides, which are characterized by a peptide bond between the carboxyl group of glutamic acid and the amino group of another amino acid. This classification places it within a broader category of bioactive peptides known for their physiological effects.
The synthesis of gamma-glutamyl-leucine can be achieved through enzymatic methods or chemical synthesis. The enzymatic approach typically involves the use of gamma-glutamyltransferase, an enzyme that catalyzes the transfer of the gamma-glutamyl group from glutamic acid to leucine.
Technical Details:
The molecular structure of gamma-glutamyl-leucine consists of a glutamic acid moiety linked to a leucine residue via a peptide bond. The structural formula can be represented as:
This indicates that the molecule contains ten carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms.
Gamma-glutamyl-leucine can participate in various biochemical reactions, particularly those involving amino acid metabolism and peptide synthesis. It can undergo hydrolysis to release its constituent amino acids or react with other compounds to form more complex peptides.
Technical Details:
The mechanism by which gamma-glutamyl-leucine exerts its effects involves its interaction with specific receptors in the body. It has been shown to influence taste perception by enhancing umami flavors through its action on taste receptors.
Data:
Gamma-glutamyl-leucine has several applications in nutrition and food science:
Gamma-glutamyl transpeptidase (GGT; EC 2.3.2.2) is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione (GSH) or other γ-glutamyl donors to amino acid acceptors like leucine. This transpeptidation reaction is pivotal in γ-Glu-Leu formation:
GGT Reaction: γ-Glu-Cys-Gly (GSH) + Leu → γ-Glu-Leu + Cys-Gly
In eukaryotic systems (e.g., Saccharomyces cerevisiae), GGT (encoded by ECM38) generates γ-Glu-Leu extracellularly by utilizing extracellular GSH and leucine. However, gene knockout studies confirm that ECM38 deletion reduces but does not eliminate γ-Glu-Leu synthesis, indicating alternative pathways [6]. In prokaryotes (e.g., Bacillus spp.), GGTs exhibit broader substrate specificity, efficiently utilizing diverse γ-glutamyl donors (e.g., γ-Glu-Gln) and acceptors (e.g., Leu, Val) [2] [6].
Table 1: GGT Enzymes in γ-Glu-Leu Synthesis
Organism | Gene | Substrate Specificity | Localization |
---|---|---|---|
Saccharomyces cerevisiae | ECM38 | Prefers γ-Glu-donors (e.g., GSH) | Extracellular membrane |
Bacillus amyloliquefaciens | ggt | Broad (Leu, Met, Val) | Extracellular |
Lactobacillus reuteri | Absent | N/A | N/A |
GGT-independent pathways exist, as evidenced by γ-Glu-Leu synthesis in Lactobacillus reuteri (which lacks GGT) via γ-glutamyl-cysteine ligase (γ-GCS) [7].
Gamma-glutamyl-cysteine synthetase (γ-GCS; EC 6.3.2.2), typically the first enzyme in glutathione biosynthesis, exhibits substrate promiscuity. It can conjugate glutamate to leucine via ATP-dependent ligation:
γ-GCS Reaction: Glu + Leu + ATP → γ-Glu-Leu + ADP + Pi
In Lactobacillus reuteri, two γ-GCS isoforms (Gcl1/Gcl2) drive γ-Glu-Leu synthesis. Gene knockout mutants (Δgcl1/Δgcl2) show 60–80% reduced γ-Glu-Leu production in sourdough fermentations, confirming γ-GCS’s role [7]. Kinetic studies reveal γ-GCS’s leucine-binding efficiency is 30% lower than its native substrate cysteine, explaining lower γ-Glu-Leu yields compared to γ-Glu-Cys [7].
In yeast (S. cerevisiae), the (Dug2p-Dug3p)₂ complex—a glutamine amidotransferase—acts analogously to γ-GCS by transferring γ-glutamyl groups from GSH to leucine, forming γ-Glu-Leu intracellularly [6]. This pathway dominates under nitrogen-limited conditions.
Lactic acid bacteria (LAB) and fungi are primary γ-Glu-Leu producers in fermented foods:
Table 2: Microbial γ-Glu-Leu Production in Fermented Foods
Food Matrix | Microbial Strain | γ-Glu-Leu (mg/kg) | Key Enzyme |
---|---|---|---|
Sourdough | Lactobacillus reuteri LTH5448 | 8.2–12.3 | γ-GCS (Gcl1) |
Sourdough | Lactobacillus reuteri 100-23 | 4.5–7.1 | γ-GCS (Gcl1) |
Cheese | Penicillium roqueforti | 9.8–15.0 | GGT |
Soy Sauce | Aspergillus oryzae | 6.7–10.2 | GGT |
Proteolysis during fermentation liberates leucine and glutamate, increasing precursor availability. In sourdough, wheat protein hydrolysis raises free leucine by 300%, directly correlating with γ-Glu-Leu accumulation (R² = 0.89) [3].
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